molecular formula C7H17ClN2O2 B1441191 3-Amino-N-ethyl-N-(2-hydroxyethyl)propanamide hydrochloride CAS No. 1220031-20-8

3-Amino-N-ethyl-N-(2-hydroxyethyl)propanamide hydrochloride

Cat. No. B1441191
M. Wt: 196.67 g/mol
InChI Key: VGKKWLIBKCEBFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Amino-N-ethyl-N-(2-hydroxyethyl)propanamide hydrochloride” is a chemical compound with the molecular formula C7H17ClN2O2 . It has an average mass of 196.675 Da and a mono-isotopic mass of 196.097855 Da . This compound is typically available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H12N2O3.ClH/c6-4(3-9)5(10)7-1-2-8;/h4,8-9H,1-3,6H2,(H,7,10);1H/t4-;/m0./s1 . This indicates the specific atomic and molecular connectivity, as well as the stereochemistry of the compound.

Scientific Research Applications

Corrosion Inhibition and Material Science
One notable application is in the field of corrosion science, where derivatives of 3-Amino-N-ethyl-N-(2-hydroxyethyl)propanamide have been studied for their inhibitive action against the corrosion of mild steel in hydrochloric acid solutions. The research indicates these derivatives act as mixed-type inhibitors and adhere to the steel surface according to Langmuir's adsorption isotherm, showing significant efficiency in corrosion prevention (Herrag et al., 2010).

Pharmacological Research
In pharmacology, derivatives related to 3-Amino-N-ethyl-N-(2-hydroxyethyl)propanamide have been synthesized and evaluated for their antibacterial activity, demonstrating effectiveness against specific bacterial strains, thus highlighting their potential in developing new antibacterial agents (Tumosienė et al., 2012). Additionally, research has explored the anticonvulsant properties of N-Benzyl-3-[(chlorophenyl)amino]propanamides, revealing that certain isomers exhibit significant potency against generalized seizures, suggesting their applicability in epilepsy treatment (Idris et al., 2011).

Material Synthesis and Chemical Properties
Studies have also focused on the synthesis of new bonding agents or intermediates like 3-(bis(2-hydroxyethyl)amino)propanamide for potential applications in material sciences, showcasing the versatility of this compound in creating polymers and other materials (Luo-liang, 2010).

Advanced Pharmaceutical Development
Moreover, the compound's derivatives have been investigated for their immunosuppressive activity, indicating their potential use in organ transplantation and the treatment of autoimmune diseases. The efficacy of these compounds in lymphocyte depletion and immunosuppression highlights their importance in medical research and drug development (Kiuchi et al., 2000).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-amino-N-ethyl-N-(2-hydroxyethyl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2.ClH/c1-2-9(5-6-10)7(11)3-4-8;/h10H,2-6,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGKKWLIBKCEBFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-N-ethyl-N-(2-hydroxyethyl)propanamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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